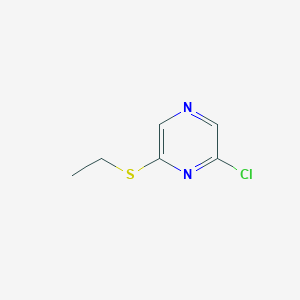

2-chloro-6-(ethylsulfanyl)pyrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-ethylsulfanylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGWHOVGCDJWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Ethylsulfanyl Pyrazine

Precursor Synthesis Strategies

The synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine relies on the availability of key precursors. These include halogenated pyrazine (B50134) intermediates and a source for the ethylsulfanyl group.

Synthesis of Halogenated Pyrazine Intermediates

The primary halogenated pyrazine intermediate for the synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine is 2,6-dichloropyrazine (B21018). Various methods exist for the synthesis of halogenated pyrazines. One common approach involves the chlorination of a pyrazine ring. For instance, 2-aminopyrazine (B29847) can undergo regioselective chlorination to yield halogenated derivatives. nih.gov Another strategy involves the multi-stage liquid-phase continuous chlorination of 2-methyl pyridine, which can be a precursor to chlorinated pyrazines. google.com

Preparation of Ethylsulfanyl Precursors

The ethylsulfanyl group is introduced using ethanethiol (B150549) (CH₃CH₂SH), also known as ethyl mercaptan. wikipedia.org Ethanethiol is a commercially available reagent prepared through several industrial methods. These include the reaction of ethylene (B1197577) with hydrogen sulfide (B99878) or the reaction of ethanol (B145695) with hydrogen sulfide gas over a solid acid catalyst. wikipedia.org For laboratory-scale reactions, the sodium salt of ethanethiol, sodium ethanethiolate (NaSEt), is often used. This powerful nucleophile is typically generated by reacting ethanethiol with a base such as sodium hydroxide (B78521) or sodium hydride. wikipedia.org

Direct Synthetic Routes to 2-chloro-6-(ethylsulfanyl)pyrazine

The most direct and common method for synthesizing 2-chloro-6-(ethylsulfanyl)pyrazine is through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Substitution Reactions on Halogenated Pyrazines

This method involves the reaction of a dihalogenated pyrazine, typically 2,6-dichloropyrazine, with an ethanethiolate nucleophile. The ethylsulfanyl group displaces one of the chlorine atoms on the pyrazine ring.

A critical aspect of the synthesis is controlling the regioselectivity of the nucleophilic substitution. When an unsymmetrical dihalopyrazine is used, the position of the substitution is influenced by the electronic properties of the substituents already present on the pyrazine ring. Studies on substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups direct nucleophilic attack to the 5-position, while electron-donating groups direct it to the 3-position. nih.govacs.orgacs.org In the case of the symmetrical 2,6-dichloropyrazine, the initial substitution can occur at either the C2 or C6 position. As the reaction aims to produce a monosubstituted product, controlling the stoichiometry of the reactants is crucial to minimize the formation of the disubstituted byproduct, 2,6-bis(ethylsulfanyl)pyrazine.

The efficiency and selectivity of the nucleophilic substitution reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the concentration of the reactants.

Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively free to react. orgsyn.org

Temperature: The reaction temperature is another critical factor. While heating can increase the reaction rate, it can also lead to the formation of undesired byproducts. A typical procedure might involve heating the reaction mixture to a specific temperature, for example, 60°C, to facilitate the substitution. orgsyn.org

Concentration: The relative concentrations of the halogenated pyrazine and the ethylsulfanyl nucleophile must be carefully controlled to favor the formation of the monosubstituted product. Using a slight excess of the dihalopyrazine or carefully controlling the addition of the nucleophile can help to achieve this.

A representative, though general, synthetic procedure would involve dissolving 2,6-dichloropyrazine in a suitable solvent like THF. A solution of sodium ethanethiolate, prepared separately by reacting ethanethiol with a base, is then added to the pyrazine solution. The reaction mixture is then stirred, often with heating, for a period to allow the substitution to proceed. After the reaction is complete, the desired product, 2-chloro-6-(ethylsulfanyl)pyrazine, is isolated and purified from the reaction mixture.

Cross-Coupling Approaches for Ethylsulfanyl Introduction

The formation of the carbon-sulfur (C-S) bond at the C6 position of the 2-chloropyrazine (B57796) ring is a critical step in the synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine. Cross-coupling reactions are a powerful tool for this transformation, providing a direct and relatively efficient route to connect the sulfur atom of the ethylsulfanyl group to the pyrazine core. These methods have largely supplanted traditional approaches which often required harsh conditions and had limited scope. rsc.org

Sulfur-Based Cross-Coupling Reagents

A variety of sulfur-containing reagents can be employed for the introduction of the thioether moiety. The choice of reagent is crucial and depends on the specific catalytic system and desired reaction conditions.

Thiols and Thiolates: Ethanethiol (ethyl mercaptan) is the most direct source for the ethylsulfanyl group. In the presence of a base, it forms the corresponding ethanethiolate, a potent nucleophile that readily participates in cross-coupling reactions with the activated 2-chloro-6-halopyrazine. While effective, the volatility and strong, unpleasant odor of ethanethiol necessitate careful handling.

Disulfides: Diethyl disulfide serves as a more stable and less odorous alternative to ethanethiol. researchgate.net The S-S bond can be cleaved under the reaction conditions, often with the aid of a transition-metal catalyst or specific additives, to generate the active sulfur species for the coupling reaction. researchgate.net

Inorganic Sulfur Surrogates: Odorless and stable solid sulfur sources are gaining traction as environmentally friendly alternatives. acs.org Sodium thiosulfate (B1220275) (Na₂S₂O₃), for instance, has been successfully used as a sulfurating reagent in palladium-catalyzed cross-coupling reactions to form aromatic thioethers, including on pyrazine scaffolds. acs.org This approach avoids the use of volatile and malodorous thiols.

| Reagent Type | Specific Example | Key Characteristics |

| Thiol | Ethanethiol | Direct source, highly reactive, volatile, strong odor. |

| Disulfide | Diethyl disulfide | More stable, less odorous, requires S-S bond cleavage. researchgate.net |

| Inorganic Surrogate | Sodium Thiosulfate | Odorless, stable solid, environmentally friendly. acs.org |

Catalytic System Design for C-S Bond Formation

The success of the C-S cross-coupling reaction hinges on the design of an appropriate catalytic system, which typically involves a transition metal catalyst and supporting ligands. Difficulties in C-S bond formation can arise from the sulfur species deactivating the catalyst. ias.ac.in

Palladium-Catalyzed Systems: Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions. Catalytic systems often employ a palladium(0) or palladium(II) precursor, such as Pd(PPh₃)₄ or Pd(OAc)₂, combined with a phosphine-based ligand. The ligand's role is to stabilize the palladium center, enhance its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (or equivalent), and reductive elimination. For the coupling with pyrazine substrates, specific ligands may be required to achieve high yields and selectivity. acs.org

Copper-Catalyzed Systems: Copper-catalyzed reactions, often referred to as Chan-Lam or Ullmann-type couplings, are a cost-effective alternative to palladium-based systems. rsc.orgias.ac.in These reactions typically use a copper(I) or copper(II) salt, such as CuI or Cu(OAc)₂, often in the presence of a base and sometimes a ligand like 1,10-phenanthroline. ias.ac.inmdpi.com Copper catalysis can be particularly effective for coupling with thiols and has shown utility in the synthesis of various aryl sulfides. ias.ac.in

Other Transition Metals: While palladium and copper are the most common, other transition metals like nickel and rhodium have also been investigated for C-S bond formation. researchgate.net These systems may offer different reactivity profiles or functional group tolerance.

| Catalyst Metal | Common Precursors | Typical Ligands | Key Features |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., Xantphos, dppf) | High activity, broad scope, ligand-dependent. acs.org |

| Copper | CuI, Cu(OAc)₂, Cu₂O | 1,10-Phenanthroline, N,N-ligands | Cost-effective, effective for thiol coupling (Chan-Lam). rsc.orgias.ac.in |

| Nickel/Rhodium | NiCl₂(dppp), [Rh(cod)Cl]₂ | Phosphines | Alternative reactivity, less common for this specific transformation. researchgate.net |

Alternative and Emerging Synthetic Pathways

Beyond traditional cross-coupling, modern synthetic methodologies are being applied to pyrazine synthesis to improve reaction efficiency, safety, and environmental footprint.

Flow Chemistry Applications in Pyrazine Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced control over reaction parameters like temperature and pressure, improved heat and mass transfer, and superior safety profiles, particularly when handling hazardous reagents or intermediates. mdpi.comscilit.com The modular nature of flow systems allows for the "telescoping" of multiple reaction steps into a single, continuous process, which can dramatically increase efficiency. nih.gov The synthesis of pyrazinamide (B1679903) has been demonstrated in a continuous flow system, highlighting the potential of this technology for producing pyrazine derivatives efficiently and safely. rsc.orgrsc.org Applying flow chemistry to the synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine could enable safer handling of ethanethiol and allow for more efficient, scalable production.

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for compounds like 2-chloro-6-(ethylsulfanyl)pyrazine is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net

Key principles applicable to this synthesis include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. Both palladium and copper cross-coupling reactions are prime examples of this principle. youtube.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core goal. youtube.com Efficient cross-coupling reactions contribute to high atom economy.

Use of Safer Solvents and Reagents: This involves replacing hazardous solvents with greener alternatives and using less toxic reagents, such as employing sodium thiosulfate instead of volatile thiols. acs.orgyoutube.com

Reduction of Derivatives: Avoiding the use of protecting groups or other temporary modifications simplifies synthetic pathways and reduces waste, a principle known as reducing derivatization. youtube.com Developing selective catalytic systems that can directly functionalize the desired position on the pyrazine ring without protecting other sites is a key research goal. youtube.com

By integrating these principles, the synthesis of 2-chloro-6-(ethylsulfanyl)pyrazine can be made more efficient, safer, and more sustainable.

Purification and Isolation Techniques for 2-chloro-6-(ethylsulfanyl)pyrazine

The purification of 2-chloro-6-(ethylsulfanyl)pyrazine from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Following the synthesis, the initial workup typically involves quenching the reaction with water and extracting the product into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities.

Liquid-Liquid Extraction: This technique is a fundamental step in the initial purification process. It separates the desired product from the reaction solvent and water-soluble by-products. The choice of extraction solvent is crucial; it should readily dissolve 2-chloro-6-(ethylsulfanyl)pyrazine while being immiscible with water. mdpi.com

Column Chromatography: For a higher degree of purification, column chromatography is the most effective method. mdpi.com A silica (B1680970) gel column is commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of non-polar and polar solvents, with the polarity being gradually increased to first elute the less polar impurities and then the desired product. A common solvent system for this purification is a gradient of hexane (B92381) and ethyl acetate. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC).

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be employed for purification. nih.govgoogle.com This method is effective for separating compounds with different volatilities.

The following table summarizes the common purification techniques.

| Technique | Principle of Separation | Typical Solvents/Materials |

| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquids. | Ethyl acetate, Dichloromethane, Water, Brine. mdpi.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Silica gel, Hexane, Ethyl acetate. mdpi.com |

| Vacuum Distillation | Differences in boiling points of the components at reduced pressure. | Not applicable. nih.govgoogle.com |

Chemical Reactivity and Derivatization of 2 Chloro 6 Ethylsulfanyl Pyrazine

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring in 2-chloro-6-(ethylsulfanyl)pyrazine is electron-deficient, which facilitates nucleophilic attack, particularly at the carbon atoms bearing the chloro and ethylsulfanyl groups. The chloro group, being a good leaving group, is the primary site for nucleophilic aromatic substitution (SNAr) reactions.

Substitution of the Chloro Group

The chlorine atom at the 2-position of the pyrazine ring is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this compound, allowing for the introduction of diverse functionalities.

The reaction of 2-chloro-6-(ethylsulfanyl)pyrazine with a wide range of primary and secondary amines proceeds via nucleophilic aromatic substitution to afford the corresponding 2-amino-6-(ethylsulfanyl)pyrazine derivatives. These reactions are typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrogen chloride generated during the reaction. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or alcohols are commonly employed.

In a notable series of experiments detailed in a patent, 2-chloro-6-(ethylsulfanyl)pyrazine was reacted with various substituted anilines and other amino compounds to produce a library of derivatives. For instance, reaction with 4-fluoro-2-methylaniline (B1329321) in the presence of a palladium catalyst and a base yielded N-(4-fluoro-2-methylphenyl)-6-(ethylsulfanyl)pyrazin-2-amine. The use of palladium catalysis in some instances suggests that for less reactive amines, a transition-metal-mediated cross-coupling approach can be utilized to facilitate the C-N bond formation.

Table 1: Examples of Amine-Mediated Substitution Reactions

| Amine Reactant | Product | Reaction Conditions |

|---|---|---|

| 4-Fluoro-2-methylaniline | N-(4-fluoro-2-methylphenyl)-6-(ethylsulfanyl)pyrazin-2-amine | Pd catalyst, base, solvent |

| 3-Aminophenol | 3-((6-(Ethylsulfanyl)pyrazin-2-yl)amino)phenol | Base, solvent |

| (Tetrahydro-2H-pyran-4-yl)methanamine | 6-(Ethylsulfanyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine | Base, solvent |

While specific examples for 2-chloro-6-(ethylsulfanyl)pyrazine are not extensively documented in the public literature, the reactivity of analogous chloropyrazines suggests that the chloro group can also be displaced by oxygen- and other nitrogen-based nucleophiles. For instance, studies on various chloropyrazines have shown that they react with sodium methoxide (B1231860) to yield the corresponding methoxypyrazines. rsc.org It is therefore anticipated that 2-chloro-6-(ethylsulfanyl)pyrazine would react with alkoxides, such as sodium ethoxide or sodium methoxide, to furnish 2-alkoxy-6-(ethylsulfanyl)pyrazines.

Similarly, other nitrogen-based nucleophiles, such as hydrazine (B178648) or azides, are expected to react with 2-chloro-6-(ethylsulfanyl)pyrazine to yield the corresponding hydrazinyl or azido (B1232118) derivatives. The general reactivity pattern of chloropyrazines supports these potential transformations, even in the absence of specific published examples for this particular substrate.

In this mechanism, the nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate called a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrazine ring and the nitrogen atoms. youtube.com In the second, typically faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrazine ring is restored. youtube.com

The rate of these reactions is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the solvent to stabilize the transition states. For chloropyrazines, the electron-withdrawing character of the two ring nitrogens significantly activates the ring towards nucleophilic attack, making these reactions generally facile.

Transformations Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH₂CH₃) offers another site for chemical modification, primarily through oxidation of the sulfur atom.

The sulfide (B99878) linkage in the ethylsulfanyl group can be oxidized to form the corresponding sulfoxide and sulfone. These oxidations are typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. researchgate.netorganic-chemistry.org The extent of oxidation can often be controlled by the choice of oxidant and the reaction conditions.

Mild oxidation, for example with one equivalent of a suitable oxidizing agent at controlled temperatures, would be expected to yield 2-chloro-6-(ethylsulfinyl)pyrazine. More vigorous oxidation conditions, such as the use of an excess of the oxidizing agent or a stronger oxidant, would lead to the formation of the corresponding sulfone, 2-chloro-6-(ethylsulfonyl)pyrazine. organic-chemistry.orgrsc.org The electron-withdrawing nature of the resulting sulfoxide and sulfone groups would further activate the pyrazine ring towards nucleophilic attack, potentially influencing the reactivity of the chloro group in subsequent reactions. While the general principles of sulfide oxidation are well-established, specific documented examples for 2-chloro-6-(ethylsulfanyl)pyrazine are scarce. researchgate.netlibretexts.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-chloro-6-(ethylsulfanyl)pyrazine |

| Diisopropylethylamine (DIPEA) |

| Potassium carbonate |

| Dimethyl sulfoxide (DMSO) |

| N,N-Dimethylformamide (DMF) |

| 4-Fluoro-2-methylaniline |

| N-(4-fluoro-2-methylphenyl)-6-(ethylsulfanyl)pyrazin-2-amine |

| 3-Aminophenol |

| 3-((6-(Ethylsulfanyl)pyrazin-2-yl)amino)phenol |

| (Tetrahydro-2H-pyran-4-yl)methanamine |

| 6-(Ethylsulfanyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine |

| Sodium methoxide |

| Methoxypyrazines |

| Sodium ethoxide |

| 2-Alkoxy-6-(ethylsulfanyl)pyrazines |

| Hydrazine |

| Azides |

| Hydrazinyl derivatives |

| Azido derivatives |

| Hydrogen peroxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Potassium permanganate |

| 2-chloro-6-(ethylsulfinyl)pyrazine |

Metal-Mediated Cleavage and Functionalization

While specific studies on the metal-mediated cleavage of the C-S bond in 2-chloro-6-(ethylsulfanyl)pyrazine are not extensively documented in readily available literature, the principles of such reactions on similar aromatic sulfides are well-established. Typically, transition metals like nickel and palladium can facilitate the cleavage of carbon-sulfur bonds, often in the presence of reducing agents or organometallic reagents. This would transform the ethylsulfanyl group into other functional groups, providing a pathway for further derivatization.

Another significant metal-mediated reaction is the Stille coupling, which involves organostannane reagents. For instance, the related compound, tributyl-(6-chloropyrazin-2-yl)stannane, highlights the utility of organotin intermediates in the functionalization of chloropyrazines. uni.lu Such compounds are precursors for cross-coupling reactions where the stannyl (B1234572) group is substituted.

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it significantly less reactive towards electrophilic substitution than benzene. thieme-connect.deresearchgate.net This deactivation is further intensified in acidic media, where the nitrogen atoms become protonated. The presence of the chlorine atom on the pyrazine ring in 2-chloro-6-(ethylsulfanyl)pyrazine further deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect.

The directing effects of the substituents on 2-chloro-6-(ethylsulfanyl)pyrazine govern the regioselectivity of electrophilic substitution. The ethylsulfanyl group is an ortho-, para-director. In this specific molecule, the positions ortho and para to the ethylsulfanyl group are occupied by nitrogen and chlorine atoms. Therefore, electrophilic attack would be directed to the available carbon positions on the ring. The chlorine atom, while deactivating, is also an ortho-, para-director.

Considering the combined effects, the most likely sites for electrophilic attack would be the carbon atoms at positions 3 and 5. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions, as well as the relative activating and deactivating strengths of the substituents. In similar heterocyclic systems, the site of substitution is determined by the stability of the resulting intermediate. stackexchange.com

Transition Metal-Catalyzed Transformations

The chlorine atom on the pyrazine ring is a key site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. 2-chloro-6-(ethylsulfanyl)pyrazine can readily participate in Suzuki-Miyaura coupling reactions. The chlorine atom serves as the leaving group, and a palladium catalyst facilitates the reaction with various aryl- or vinyl-boronic acids or esters. organic-chemistry.orgresearchgate.net

These reactions are typically carried out in the presence of a palladium catalyst, such as a palladium(II) ONO pincer complex, and a base. researchgate.net The reaction conditions can be optimized for high yields, and the process has been shown to be effective even with challenging substrates like chloro-substituted nitrogen heterocycles. organic-chemistry.orgnih.gov The table below illustrates typical conditions for Suzuki-Miyaura cross-coupling of a related 2-chloropyrazine (B57796).

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of 2-chloropyrazine with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | 98 |

| 4-Methylphenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | 96 |

| 4-Methoxyphenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | 95 |

| 4-Fluorophenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | 97 |

Data derived from studies on 2-chloropyrazine. researchgate.net

The Sonogashira coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org 2-chloro-6-(ethylsulfanyl)pyrazine is a suitable substrate for Sonogashira coupling, where the chlorine atom is replaced by an alkynyl group.

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The reaction is highly valued for its ability to be conducted under mild conditions, often at room temperature. wikipedia.org Below is a table showcasing representative conditions for the Sonogashira coupling of a related chloro-heterocycle.

Table 2: Representative Conditions for Sonogashira Coupling of Chloro-Heterocycles

| Alkyne | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| 1-Hexyne | Pd(OAc)₂/XPhos | --- | Cs₂CO₃ | Dioxane |

| Ethynyltrimethylsilane | [DTBNpP]Pd(crotyl)Cl | --- | TMP | DMSO |

| Propargyl alcohol | PdCl₂(dppf) | CuI | i-Pr₂NH | DMF |

Data compiled from various sources on Sonogashira reactions of chloro-heterocycles. nih.govresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a linkage of paramount importance in pharmaceuticals and functional materials. rsc.orgicmpp.ro This reaction typically involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov While specific studies detailing the Buchwald-Hartwig amination of 2-chloro-6-(ethylsulfanyl)pyrazine are not extensively documented in publicly available literature, the general principles of this reaction are highly applicable to this substrate.

The electron-deficient nature of the pyrazine ring activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. slideshare.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos and various biarylphosphines being particularly effective for the amination of chloroheteroarenes. cmu.edunih.govnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and the intermediate palladium-amine complex. nih.gov

Given the general success of Buchwald-Hartwig amination on a wide range of chloroheterocycles, it is highly probable that 2-chloro-6-(ethylsulfanyl)pyrazine can be efficiently coupled with various primary and secondary amines, anilines, and other nitrogen nucleophiles to generate a library of 2-amino-6-(ethylsulfanyl)pyrazine derivatives. The reaction conditions would likely be similar to those reported for other chloropyrazines or related chloroheteroaromatics. nih.govnih.govjchps.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloroheteroarenes

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | nih.gov |

| Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Dioxane | 80-110 | cmu.edu |

| [Pd(cinnamyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | 100 | gelest.com |

This table presents general conditions that have been successful for the amination of other chloroheteroarenes and are expected to be applicable to 2-chloro-6-(ethylsulfanyl)pyrazine.

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond C-N bond formation, the chlorine atom on 2-chloro-6-(ethylsulfanyl)pyrazine is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and other carbon-heteroatom bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks. thinkindiaquarterly.org

Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted pyrazine with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. nih.govsigmaaldrich.com It is a widely used method for the arylation and heteroarylation of heterocyclic compounds. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The Suzuki-Miyaura coupling of 2-chloropyrazines with various arylboronic acids has been reported to proceed with good to excellent yields, highlighting the potential for this transformation on 2-chloro-6-(ethylsulfanyl)pyrazine. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the chloro-substituted pyrazine with an organotin reagent. mdpi.comnih.govbiosynth.comnih.govresearchgate.net A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback. While some heteroarylstannanes can be prone to decomposition, the reaction has been successfully applied to a range of heterocyclic substrates. biosynth.com

Sonogashira Coupling: To introduce an alkyne moiety onto the pyrazine ring, the Sonogashira coupling is the reaction of choice. researchgate.netwikipedia.orgorganic-chemistry.org This reaction couples the chloro-substituted pyrazine with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgrug.nl This method provides access to arylalkynes and conjugated enynes, which are valuable intermediates in organic synthesis. thinkindiaquarterly.org

Heck Reaction: The Heck reaction allows for the formation of a C-C bond between the chloro-substituted pyrazine and an alkene. rsc.orgnih.govrug.nlorganic-chemistry.orgorganic-chemistry.orgresearchgate.netrug.nl This reaction is a powerful tool for the vinylation of aryl and heteroaryl halides. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. rsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron reagent | C-C (sp²-sp²) | Wide availability of boronic acids, mild reaction conditions. |

| Stille | Organotin reagent | C-C (sp²-sp²) | High functional group tolerance, stable reagents. |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Synthesis of alkynylated heterocycles. |

| Heck | Alkene | C-C (sp²-sp²) | Vinylation of the pyrazine ring. |

Cycloaddition and Annulation Reactions Involving the Pyrazine System

The pyrazine ring, being an electron-deficient aromatic system, can participate in cycloaddition reactions, although this is less common than the reactions at the substituent positions. The electron-withdrawing nature of the two nitrogen atoms lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazine ring, making it a potential dienophile or heterodienophile in Diels-Alder type reactions. However, the aromaticity of the pyrazine ring must be overcome, often requiring high temperatures or the use of highly reactive dienophiles.

More synthetically useful are annulation strategies that build a new ring onto the existing pyrazine core. This can often be achieved through a sequence of reactions, for instance, a cross-coupling reaction to introduce a suitably functionalized side chain, followed by an intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne which then undergoes an intramolecular cyclization to form a fused heterocyclic system. researchgate.net Similarly, functionalization with a group containing an active methylene (B1212753) and a leaving group can lead to intramolecular cyclization and the formation of fused ring systems.

Regio- and Chemoselective Multiple Functionalization Strategies

A key aspect of the synthetic utility of 2-chloro-6-(ethylsulfanyl)pyrazine lies in the potential for regio- and chemoselective multiple functionalizations. The presence of two distinct functional groups (chloro and ethylsulfanyl) and multiple C-H bonds on the pyrazine ring offers several avenues for selective derivatization.

Regioselective Metalation: The protons on the pyrazine ring have different acidities, which can be exploited for regioselective deprotonation (metalation) using strong bases, such as lithium amides (e.g., lithium diisopropylamide, LDA) or Knochel-type turbo-Grignard reagents (e.g., i-PrMgCl·LiCl). sigmaaldrich.comnih.govnih.gov The directing effect of the substituents and the inherent electronic properties of the pyrazine ring will govern the site of metalation. Subsequent trapping of the resulting organometallic intermediate with an electrophile allows for the introduction of a new substituent at a specific position. For instance, directed ortho-metalation (DoM) can occur at the position adjacent to a directing group.

Chemoselective Cross-Coupling: In principle, the C-Cl bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-S bond of the ethylsulfanyl group. This difference in reactivity can be exploited for chemoselective functionalization. For example, a Suzuki or Buchwald-Hartwig reaction could be performed selectively at the chloro position, leaving the ethylsulfanyl group intact for subsequent modification if desired.

By carefully choosing the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve a high degree of control over the functionalization of the 2-chloro-6-(ethylsulfanyl)pyrazine scaffold, enabling the synthesis of a wide range of polysubstituted pyrazine derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 6 Ethylsulfanyl Pyrazine

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

A complete assignment of the vibrational spectrum involves correlating every observed absorption band in the IR and Raman spectra to a specific molecular motion, or "normal mode." For complex molecules, this requires computational support, often using Density Functional Theory (DFT) calculations. Such calculations have been successfully used to analyze the vibrational spectra of related molecules like pyrazine (B50134) and its derivatives. chemrxiv.org This analysis can distinguish between different types of vibrations, such as stretching, bending, and ring deformations.

Even without a full computational analysis, IR and Raman spectra are invaluable for identifying the key functional groups within the molecule.

Pyrazine Ring Vibrations : The aromatic pyrazine core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies and contribute to the unique fingerprint of the molecule.

Alkyl C-H Vibrations : The ethylsulfanyl group will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending and rocking modes for the -CH₂- and -CH₃ groups will be visible in the 1375-1465 cm⁻¹ range.

C-S and C-Cl Vibrations : The C-S stretching vibration is typically weak and found in the 600-800 cm⁻¹ region. The C-Cl stretching vibration is expected in a similar range, generally between 600-800 cm⁻¹, and is often strong in the IR spectrum. These bands fall within the complex "fingerprint region," making definitive assignment without comparative or computational data challenging.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-chloro-6-(ethylsulfanyl)pyrazine Predicted data based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Variable |

| Alkyl C-H | Stretching | 2850-2960 | Medium to Strong |

| Pyrazine Ring (C=N, C=C) | Stretching | 1400-1600 | Medium to Strong |

| Alkyl C-H | Bending | 1375-1465 | Medium |

| C-Cl | Stretching | 600-800 | Strong (IR) |

| C-S | Stretching | 600-800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy. For 2-chloro-6-(ethylsulfanyl)pyrazine, with a molecular formula of C₆H₇ClN₂S, the theoretical exact mass can be calculated. biosynth.com This calculated value serves as a benchmark for experimental HRMS measurements, allowing for confident confirmation of the compound's elemental composition.

Table 1: Theoretical Isotopic Mass Data for [M]⁺ of 2-chloro-6-(ethylsulfanyl)pyrazine

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₆¹H₇³⁵Cl¹⁴N₂³²S | 174.0045 | 100.00 |

| ¹²C₅¹³C¹H₇³⁵Cl¹⁴N₂³²S | 175.0079 | 6.57 |

| ¹²C₆¹H₇³⁷Cl¹⁴N₂³²S | 175.9996 | 32.00 |

This table is generated based on theoretical calculations and serves as a reference for expected HRMS data.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of 2-chloro-6-(ethylsulfanyl)pyrazine will undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a veritable fingerprint of the molecule's structure. While specific experimental data for this compound is not widely published, a probable fragmentation pattern can be inferred based on the known fragmentation of related chemical moieties.

Key expected fragmentation pathways would likely involve:

Loss of the ethyl group: A primary fragmentation could be the cleavage of the C-S bond, leading to the loss of an ethyl radical (•CH₂CH₃) to give a prominent ion.

Cleavage of the thioether bond: The bond between the pyrazine ring and the sulfur atom could break, leading to fragments corresponding to the chloropyrazine moiety and the ethylsulfanyl group.

Loss of chlorine: The chlorine atom can be lost as a radical, which is a common fragmentation for chlorinated compounds. nih.gov

Ring fragmentation: The pyrazine ring itself can break apart, although this often results in lower mass fragments.

The presence of a chlorine atom is readily identified by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to purify a sample before mass analysis, mass spectrometry is often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many pyrazine derivatives, GC-MS is a standard and powerful analytical tool. nih.govresearchgate.net The sample is first separated based on its boiling point and interaction with the GC column, and then each separated component is introduced into the mass spectrometer for detection and identification. This technique is widely used for the analysis of pyrazines in various matrices. vscht.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally labile, LC-MS is the preferred method. nih.gov The separation occurs in the liquid phase, and the eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is particularly useful for the analysis of pyrazines in liquid samples and has been successfully applied to the quantitative analysis of various pyrazine derivatives. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information on the molecular structure, conformation, and how molecules are packed in the solid state. While specific SC-XRD data for 2-chloro-6-(ethylsulfanyl)pyrazine is not publicly available, the principles of the analysis and the type of information it would yield can be described.

Determination of Molecular Conformation and Crystal Packing

A successful SC-XRD experiment on a suitable single crystal of 2-chloro-6-(ethylsulfanyl)pyrazine would reveal:

Bond lengths and angles: The precise distances between atoms and the angles between bonds would be determined, confirming the covalent structure of the molecule.

Molecular Conformation: The three-dimensional shape of the molecule, including the planarity of the pyrazine ring and the orientation of the ethylsulfanyl substituent relative to the ring, would be elucidated.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions of the repeating unit of the crystal would be accurately measured.

Intermolecular Interactions and Solid-State Architecture

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.comrsc.org An SC-XRD analysis would allow for the detailed study of these non-covalent forces, which are critical in understanding the physical properties of the solid material. For 2-chloro-6-(ethylsulfanyl)pyrazine, potential intermolecular interactions that could be identified include:

π-π Stacking: The aromatic pyrazine rings could stack on top of each other, a common interaction in aromatic compounds.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the ethyl group or the pyrazine ring and the nitrogen or chlorine atoms of neighboring molecules could play a significant role in the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonds with electron-donating atoms like nitrogen or sulfur on adjacent molecules.

Understanding these interactions is fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on their crystal structure. exlibrisgroup.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-chloro-6-(ethylsulfanyl)pyrazine |

| Pyrazine |

| 2,3-dimethylpyrazine |

| 2,5-dimethylpyrazine |

| 2,6-dimethylpyrazine |

| 2-ethyl-3,5-dimethylpyrazine |

| 2,3-diethyl-5-methylpyrazine |

| 2,3,5,6-tetramethylpyrazine |

| 2,3,5-trimethylpyrazine |

| Quinoxaline |

| p-nitrophenyl acetate (B1210297) |

| p-nitrophenyl benzoate |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy is a important tool for probing the electronic structure of molecules like 2-chloro-6-(ethylsulfanyl)pyrazine. The pyrazine ring, a nitrogen-containing heterocycle, possesses both n (non-bonding) and π (pi) molecular orbitals, leading to characteristic electronic transitions. The substituents, a chloro group and an ethylsulfanyl group, are expected to modulate these transitions.

The electronic absorption spectrum of pyrazine and its derivatives is typically characterized by two main types of transitions: n → π* and π → π. The n → π transitions involve the excitation of an electron from a non-bonding orbital, primarily localized on the nitrogen atoms, to an antibonding π* orbital of the pyrazine ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. The π → π* transitions, on the other hand, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically more intense.

For 2-chloro-6-(ethylsulfanyl)pyrazine, the presence of the electron-withdrawing chlorine atom and the sulfur-containing ethylsulfanyl group, which can act as a weak electron-donating group through its lone pairs, influences the energies of these transitions. The chloro group is expected to cause a bathochromic (red) shift of the π → π* bands due to its inductive effect and a hypsochromic (blue) shift of the n → π* bands. The ethylthio group is also anticipated to induce a red shift in the π → π* transitions.

Due to a lack of direct experimental data in the searched literature for 2-chloro-6-(ethylsulfanyl)pyrazine, the following table presents representative UV-Vis absorption data based on known spectroscopic data for 2-chloropyrazine (B57796) and the expected electronic contributions of the ethylthio substituent.

Table 1: Representative Electronic Absorption Data for 2-chloro-6-(ethylsulfanyl)pyrazine in a Nonpolar Solvent (e.g., Cyclohexane)

| Transition | λmax (nm) [estimated] | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) [estimated] |

|---|---|---|

| n → π* | ~320 | ~500 |

| π → π* | ~275 | ~8,000 |

Fluorescence spectroscopy provides complementary information about the excited states of a molecule. Typically, fluorescence occurs from the lowest singlet excited state (S₁) to the ground state (S₀). For many nitrogen heterocycles, the lowest singlet excited state is of n,π* character, which often leads to very weak or no fluorescence due to efficient intersystem crossing to the triplet state. However, the nature and energy of the lowest excited state can be influenced by substituents and the solvent environment. In some substituted pyrazines, the π,π* state may be lowered sufficiently to become the emitting state, resulting in observable fluorescence.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. By systematically studying these spectral shifts in a range of solvents with varying polarities, it is possible to gain insight into the change in the dipole moment of the molecule upon electronic excitation.

For a molecule like 2-chloro-6-(ethylsulfanyl)pyrazine, the ground state possesses a certain dipole moment due to the electronegativity differences between the atoms. Upon excitation to an excited state, the electron distribution can change significantly, leading to a different dipole moment in the excited state.

A positive solvatochromism (a red shift in more polar solvents) for the fluorescence spectrum indicates that the excited state is more polar than the ground state, while a negative solvatochromism (a blue shift in more polar solvents) suggests the ground state is more polar.

The following table provides a hypothetical set of fluorescence emission maxima for 2-chloro-6-(ethylsulfanyl)pyrazine in various solvents, illustrating a potential solvatochromic effect. This data is illustrative and based on the expected behavior of similar heterocyclic compounds.

Table 2: Hypothetical Fluorescence Emission Maxima of 2-chloro-6-(ethylsulfanyl)pyrazine in Solvents of Varying Polarity

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λem (nm) [hypothetical] |

|---|---|---|---|

| n-Hexane | 1.88 | 1.375 | 340 |

| Dioxane | 2.21 | 1.422 | 345 |

| Chloroform | 4.81 | 1.446 | 352 |

| Ethanol (B145695) | 24.55 | 1.361 | 360 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 365 |

| Water | 80.1 | 1.333 | 370 |

This solvatochromic data can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, which depends on the dielectric constant (ε) and the refractive index (n) of the solvent. A plot of the Stokes shift versus the solvent polarity function should yield a straight line, the slope of which is proportional to the square of the difference between the excited-state and ground-state dipole moments (µₑ - µ₉)². This allows for the estimation of the excited-state dipole moment if the ground-state dipole moment is known (e.g., from theoretical calculations or other experimental methods).

Theoretical and Computational Investigations of 2 Chloro 6 Ethylsulfanyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the molecular and electronic properties of 2-chloro-6-(ethylsulfanyl)pyrazine can be elucidated at the atomic level. These computational methods allow for the prediction of various molecular attributes, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of medium-sized organic molecules like 2-chloro-6-(ethylsulfanyl)pyrazine. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For 2-chloro-6-(ethylsulfanyl)pyrazine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of the flexible ethylsulfanyl group necessitates a conformational analysis to identify the global minimum on the potential energy surface. This is typically achieved by systematically rotating the rotatable bonds and performing geometry optimizations at each step.

Illustrative Optimized Geometrical Parameters of 2-chloro-6-(ethylsulfanyl)pyrazine (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-S | 1.77 | ||

| S-C(ethyl) | 1.82 | ||

| C(ethyl)-C(methyl) | 1.53 | ||

| C-N-C (pyrazine ring) | 115-120 | ||

| C-S-C(ethyl) | ~100 | ||

| C-C-S-C | ~90 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar compounds. Actual values would be determined through specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 2-chloro-6-(ethylsulfanyl)pyrazine, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the ethylsulfanyl group and potentially the pyrazine (B50134) ring. The LUMO is likely to be distributed over the electron-deficient pyrazine ring, particularly influenced by the electron-withdrawing chlorine atom. An analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for 2-chloro-6-(ethylsulfanyl)pyrazine (Predicted)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes and represents plausible values based on studies of other pyrazine derivatives. The actual energies would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of 2-chloro-6-(ethylsulfanyl)pyrazine, the MESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the sulfur atom due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms and in the vicinity of the electron-withdrawing chlorine atom. This visual representation provides intuitive insights into the molecule's intermolecular interactions and reactivity patterns.

Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity using descriptors derived from the electron density. These descriptors offer a more quantitative measure of a molecule's reactivity than qualitative observations alone. Some key conceptual DFT descriptors include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. A higher value of hardness indicates greater stability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It quantifies the electrophilic character of a molecule.

For 2-chloro-6-(ethylsulfanyl)pyrazine, the calculation of these descriptors would provide a quantitative assessment of its stability and electrophilic nature, which is influenced by the competing electron-donating ethylsulfanyl group and the electron-withdrawing chloro group. A study on halogen-substituted pyrazine carboxamides has shown how such descriptors can be used to understand the reactive properties of these systems.

Illustrative Conceptual DFT Descriptors for 2-chloro-6-(ethylsulfanyl)pyrazine (Predicted)

| Descriptor | Value (eV) |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are illustrative and would be derived from specific DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

While DFT is a powerful and widely used method, ab initio (from the beginning) methods provide an alternative and often more accurate approach, albeit at a higher computational cost. These methods are based on solving the Schrödinger equation without relying on empirical parameters. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain very accurate energies and properties for smaller molecules or to benchmark the results from DFT calculations. For a molecule like 2-chloro-6-(ethylsulfanyl)pyrazine, these high-accuracy calculations could be used to refine the optimized geometry and to obtain a more precise value for the HOMO-LUMO gap.

Reaction Mechanism Prediction and Validation

The prediction and validation of reaction mechanisms through computational methods are fundamental to understanding the chemical reactivity of a compound. For 2-chloro-6-(ethylsulfanyl)pyrazine, this would involve modeling its behavior in various chemical transformations.

Transition State Localization and Energy Barrier Calculations

The localization of transition states and the calculation of their corresponding energy barriers are crucial for determining the kinetics of a chemical reaction. This process involves mapping the potential energy surface of a reaction to identify the highest energy point along the reaction coordinate, which represents the transition state. The energy difference between the reactants and the transition state is the activation energy barrier.

Currently, there are no specific published studies detailing the transition state localization or energy barrier calculations for reactions involving 2-chloro-6-(ethylsulfanyl)pyrazine. Such research would provide valuable insights into its reactivity, stability, and potential synthetic pathways.

Solvent Effects in Computational Models

Solvent effects can significantly influence reaction mechanisms and rates. Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium.

There is a lack of specific research on the application of computational models to study solvent effects on 2-chloro-6-(ethylsulfanyl)pyrazine. Investigating how different solvents might alter its reactivity and conformational preferences would be a valuable area of future research.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of a molecule, providing a dynamic picture of its movements and interactions.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. MD simulations can be used to explore the conformational landscape of 2-chloro-6-(ethylsulfanyl)pyrazine, identifying its most stable conformers and the energy barriers between them.

Detailed studies on the conformational landscape of 2-chloro-6-(ethylsulfanyl)pyrazine have not been found in the public domain. Such an analysis would be instrumental in understanding its interactions with biological targets or its behavior in different environments.

Interaction Dynamics with Model Systems

To understand how 2-chloro-6-(ethylsulfanyl)pyrazine might behave in a biological or material context, MD simulations can be used to model its interactions with various systems, such as proteins, membranes, or other small molecules. These simulations can reveal key intermolecular interactions, binding affinities, and the dynamic nature of the complex.

Specific data from MD simulations detailing the interaction dynamics of 2-chloro-6-(ethylsulfanyl)pyrazine with any model systems are not currently available in published literature.

Potential Applications in Chemical Synthesis and Functional Materials

2-chloro-6-(ethylsulfanyl)pyrazine as a Building Block in Multi-Step Synthesis

As a foundational unit, this compound serves as a starting point for constructing diverse molecular architectures, from varied pyrazine-based scaffolds to intricate heterocyclic systems.

The chlorine atom on 2-chloro-6-(ethylsulfanyl)pyrazine acts as an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to a diverse range of substituted pyrazine (B50134) scaffolds. For instance, reacting chloropyrazine intermediates with different amines or alcohols can generate extensive libraries of new compounds. acs.org This approach was successfully employed in the synthesis of novel N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, where a key intermediate containing a 6-chloropyrazine moiety was reacted with various amines to produce a series of new molecules with potential biological activities. acs.org

Furthermore, the chloro group serves as a handle for modern cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Kumada-Corriu couplings enable the attachment of aryl, heteroaryl, alkyl, and amino groups to the pyrazine core. rsc.orgrsc.org This versatility provides a clear pathway to systematically modify the electronic and steric properties of the pyrazine ring, tailoring it for specific applications in medicinal chemistry and materials science. colab.ws

The table below summarizes the key reaction types that leverage the reactivity of the chloro-group on the pyrazine ring to generate diversified scaffolds.

| Reaction Type | Reagent/Catalyst | Introduced Moiety | Reference |

| Nucleophilic Aromatic Substitution | Amines, Alcohols | Amino groups, Alkoxy/Aryloxy groups | acs.org |

| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst | Aryl, Heteroaryl groups | rsc.orgrsc.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Primary/Secondary/Tertiary Amines | rsc.org |

| Kumada-Corriu Coupling | Grignard reagents, Ni or Pd catalyst | Alkyl, Aryl groups | rsc.org |

Beyond simple diversification, 2-chloro-6-(ethylsulfanyl)pyrazine is an intermediate in the synthesis of more complex, often polycyclic, heterocyclic systems. By using the chloro-substituent as a reactive anchor, other heterocyclic rings can be appended to the pyrazine core. For example, a Suzuki coupling reaction could be used to link a pyridine, thiophene, or indole (B1671886) ring to the pyrazine, creating a bi-heterocyclic system.

The synthesis of complex natural products and their analogues often relies on such strategies. rsc.org The pyrazine unit can act as a central scaffold upon which complexity is built sequentially. For example, after a cross-coupling reaction at the chloro position, the ethylsulfanyl group could potentially be oxidized to a sulfoxide (B87167) or sulfone, introducing another point of functionality for further reactions. This step-wise construction allows for the precise assembly of elaborate molecular structures that would be difficult to access through other means.

Integration into Advanced Materials

The unique electronic and structural characteristics of the pyrazine ring, combined with the specific substituents of 2-chloro-6-(ethylsulfanyl)pyrazine, make it a candidate for incorporation into various advanced materials.

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of bridging metal centers to form a range of structures from discrete complexes to multi-dimensional coordination polymers. researchgate.net The two nitrogen atoms of the pyrazine ring can coordinate to metal ions, a property that has been extensively used to construct metal-organic frameworks (MOFs). researchgate.netnih.gov

In 2-chloro-6-(ethylsulfanyl)pyrazine, the coordination behavior is influenced by its substituents. The presence of the sulfur atom in the ethylsulfanyl group introduces an additional potential coordination site, allowing the molecule to act as a multi-dentate ligand. However, the electron-withdrawing nature of the chlorine atom can decrease the electron density of the adjacent nitrogen atom, potentially influencing its ability to bind to a metal. researchgate.net This effect was observed in a related system, where 2-chloroquinoxaline (B48734) was found to act as a monodentate ligand, coordinating through only one of its nitrogen atoms. researchgate.net The interplay between the two nitrogen donors and the sulfur donor allows for the design of complexes with specific geometries and electronic properties, which could find applications in catalysis or as novel therapeutic agents. acs.orgnih.gov

Halogenated aromatic compounds are common monomers for polycondensation reactions, and 2-chloro-6-(ethylsulfanyl)pyrazine is no exception. The reactive chlorine atom allows it to participate in metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polymerizations. By reacting a di-functionalized version of this pyrazine monomer (e.g., a di-iodo- or di-stannyl- derivative) with a suitable co-monomer, conjugated polymers can be synthesized. acs.org

Research has demonstrated the synthesis of pyrazine-based ladder polymers and water-soluble conjugated polymers from halogenated pyrazine precursors. acs.orgacs.org These polymers are of interest due to the electron-deficient nature of the pyrazine ring, which can impart useful electron-transporting properties. Soluble, pyrazine-containing polymers are particularly sought after for applications in printed electronics and sensors, as they combine the electronic properties of conjugated systems with processability. acs.orgnih.gov The ethylsulfanyl group could further enhance solubility and influence the polymer's morphology and electronic characteristics.

The electron-deficient pyrazine ring is a valuable building block for materials used in optoelectronic devices. In organic light-emitting diodes (OLEDs), pyrazine derivatives are often used as either the electron-transport material or as part of the emissive layer. rsc.orgresearchgate.net The incorporation of pyrazine can improve charge balance within the device, leading to higher efficiency. researchgate.net By attaching various donor groups to the pyrazine acceptor core, molecules with donor-acceptor structures can be created, which are essential for developing highly efficient thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. rsc.orgnih.gov The introduction of a cyano group to the pyrazine ring, for example, has been shown to significantly increase the efficiency of OLED emitters. oled-info.com

The table below highlights the performance of some pyrazine-based materials in OLEDs.

| Pyrazine Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

| Pyrido[2,3-b]pyrazine-based TADF | Emitter | Yellow | 20.0% | rsc.org |

| Indenopyrazine derivative (PY-EIP) | Emitter | Blue | 5.15 cd/A (Luminance Eff.) | optica.org |

| 2-Cyanopyrazine derivative (TCzPZCN) | Emitter | Blue | 7.6% | nih.gov |

In addition to OLEDs, pyrazine derivatives have been designed as fluorescent sensors. rsc.org These sensors operate by binding to a specific analyte (like a metal ion or a small molecule), which causes a detectable change in their fluorescence. colab.ws For example, a pyrazine derivative bearing a furan (B31954) unit was developed as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺), exhibiting high selectivity and sensitivity. rsc.org The specific structure of 2-chloro-6-(ethylsulfanyl)pyrazine, with its nitrogen and sulfur atoms, provides potential binding sites that could be exploited to create selective sensors for various environmental or biological targets.

Catalytic Applications (if applicable to non-biological systems)

The nitrogen and sulfur atoms in 2-chloro-6-(ethylsulfanyl)pyrazine could potentially act as coordination sites for metal catalysts.

Detailed Research Findings:

Pyrazine and its derivatives are known to act as ligands in coordination chemistry, forming complexes with a variety of transition metals. researchgate.net These complexes can exhibit catalytic activity in various organic transformations. The presence of both nitrogen and sulfur donors in 2-chloro-6-(ethylsulfanyl)pyrazine could allow it to act as a bidentate or bridging ligand. The specific electronic and steric properties imparted by the chloro and ethylsulfanyl groups could modulate the catalytic activity of a coordinated metal center. However, to date, there are no specific reports in the scientific literature describing the use of 2-chloro-6-(ethylsulfanyl)pyrazine as a ligand in non-biological catalytic systems. Further research would be needed to explore this potential application.

Advanced Analytical Chemistry Approaches for 2 Chloro 6 Ethylsulfanyl Pyrazine

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 2-chloro-6-(ethylsulfanyl)pyrazine, both liquid and gas chromatography serve critical roles in its analytical profiling.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile components in a sample of 2-chloro-6-(ethylsulfanyl)pyrazine. The development of a robust HPLC method is crucial for separating the main compound from any starting materials, by-products, or degradation products.

Liquid chromatographic analysis of pyrazine (B50134) derivatives is frequently accomplished using reversed-phase columns, such as the octadecyl silica (B1680970) (ODS) C18 column. nih.gov These methods typically employ a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govmdpi.com For complex samples, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often superior to an isocratic elution (constant mobile phase composition). This allows for the effective separation of compounds with a wide range of polarities. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the pyrazine chromophore exhibits maximum absorbance, often in the range of 230-250 nm. rjptonline.org

A typical HPLC method for the purity assessment of 2-chloro-6-(ethylsulfanyl)pyrazine would involve a C18 stationary phase with a gradient elution profile. The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value / Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Gradient: 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL solution of 2-chloro-6-(ethylsulfanyl)pyrazine in Acetonitrile/Water (1:1) |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov It is the ideal method for identifying potential volatile impurities, residual solvents, or thermal degradation products associated with 2-chloro-6-(ethylsulfanyl)pyrazine. The inherent volatility of many pyrazine derivatives makes GC a highly suitable analytical tool. nih.gov

The selection of the GC column's stationary phase is critical for achieving separation. A range of columns with different polarities, from non-polar (like DB-1) to polar (like ZB-WAXplus), can be used. nih.gov A temperature-programmed analysis, where the column temperature is gradually increased, is used to elute compounds in order of their boiling points and polarity. The mass spectrometer provides definitive identification of the separated components by furnishing their mass spectra and fragmentation patterns.

Table 2: Representative GC-MS Method Parameters for Volatile Analysis

| Parameter | Value / Description |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Transfer Line Temp | 280 °C |

The parent molecule, 2-chloro-6-(ethylsulfanyl)pyrazine, is achiral and therefore does not exist as enantiomers. However, if this compound is used as a synthon to create more complex, chiral molecules, the assessment of enantiomeric purity becomes essential. Chiral chromatography is the definitive technique for separating enantiomers. eijppr.com This can be achieved through two primary strategies:

Indirect Method: The chiral analyte is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). libretexts.org

Direct Method: The enantiomeric mixture is separated directly on a chiral stationary phase (CSP). eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent capabilities in resolving a broad range of chiral compounds, including heterocyclic molecules. eijppr.comnih.gov Interestingly, such columns have also been successfully used to separate closely related non-chiral regio-isomers of pyrazines. mdpi.comresearchgate.net

Should a chiral derivative of 2-chloro-6-(ethylsulfanyl)pyrazine be synthesized, a direct method using a CSP would be the preferred modern approach.

Table 3: Exemplary Chiral HPLC Method Parameters for a Hypothetical Chiral Derivative

| Parameter | Value / Description |

| Strategy | Direct Separation on a Chiral Stationary Phase |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Mobile Phase | Hexane (B92381) / Isopropanol (e.g., 90:10 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV Detector |

| Detection Wavelength | 254 nm |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For 2-chloro-6-(ethylsulfanyl)pyrazine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. This analysis provides a quantitative measure of the compound's thermal stability and decomposition profile. The resulting data can indicate the temperature at which degradation begins, the kinetics of the decomposition, and the mass of any residual material. For halogenated and sulfur-containing organic compounds, TGA can reveal a multi-stage decomposition process. chempap.org The thermal degradation of 2-chloro-6-(ethylsulfanyl)pyrazine would likely initiate with the loss of the side chains, followed by the decomposition of the pyrazine ring at higher temperatures.

Table 4: Anticipated TGA Data for 2-chloro-6-(ethylsulfanyl)pyrazine

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 200 | < 0.5% | Stable region, minimal mass loss (potential loss of trace volatile impurities) |

| 200 - 350 | ~50-60% | Major decomposition step; likely loss of chloro and ethylsulfanyl groups. |

| > 350 | ~40-50% | Further decomposition and fragmentation of the pyrazine ring structure. |